
5,5,5-Trifluoro-3,3-dimethylpent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond and three fluorine atoms attached to the terminal carbon. This compound is part of the alkyne family and is known for its unique chemical properties due to the electron-withdrawing effect of the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne typically involves the reaction of 3,3-dimethylbutyne with a fluorinating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trifluoro-3,3-dimethylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoro-3,3-dimethylpent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its role in the design of new drugs with improved metabolic stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne involves its interaction with various molecular targets. The electron-withdrawing effect of the fluorine atoms makes the compound highly reactive towards electrophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoro-1-phenylpent-3-en-1-yne: Similar in structure but contains a phenyl group.
3,3,3-Trifluoropropyne: Contains fewer carbon atoms and lacks the dimethyl groups.
1,1,1-Trifluoro-2-propyn-1-ol: Contains a hydroxyl group instead of the dimethyl groups.
Uniqueness
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is unique due to the presence of both the trifluoromethyl group and the dimethyl groups, which impart distinct chemical properties. The combination of these groups makes the compound highly reactive and useful in various synthetic applications.
Eigenschaften
Molekularformel |
C7H9F3 |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5,5,5-trifluoro-3,3-dimethylpent-1-yne |
InChI |
InChI=1S/C7H9F3/c1-4-6(2,3)5-7(8,9)10/h1H,5H2,2-3H3 |
InChI-Schlüssel |
QIGPGXXIBQYCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(F)(F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




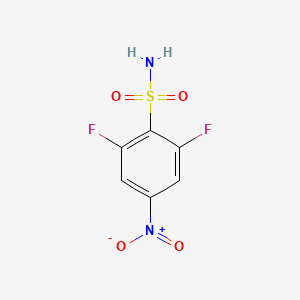

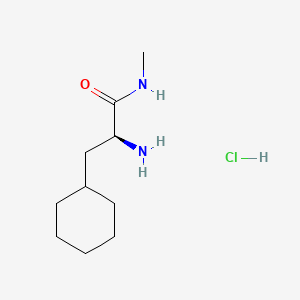
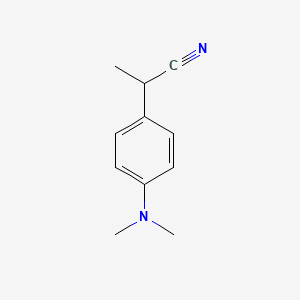

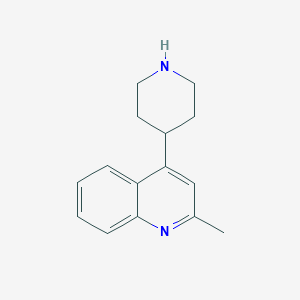

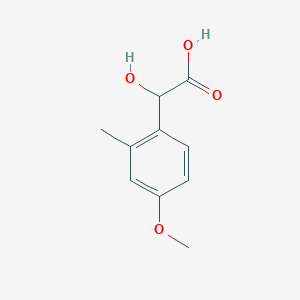


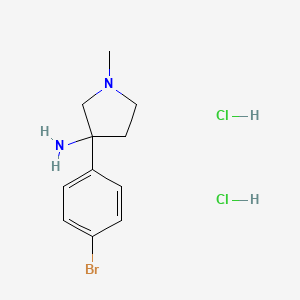
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)
